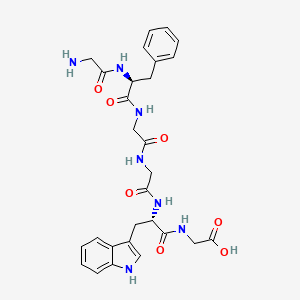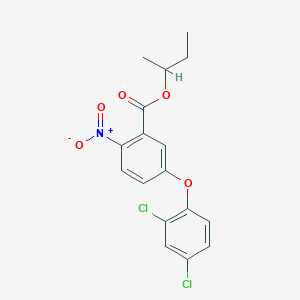
Methyl octadeca-3,7-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-3,7-diynoate is a chemical compound with the molecular formula C19H30O2 It is an ester derived from octadecadiynoic acid and methanol This compound is characterized by the presence of two triple bonds in its long carbon chain, making it a diacetylenic ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl octadeca-3,7-diynoate can be synthesized through the esterification of octadecadiynoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl octadeca-3,7-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds in its structure makes it particularly reactive towards oxidative agents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation of the triple bonds can be achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various products, including keto and hydroxy derivatives.
Reduction: Hydrogenation results in the formation of saturated esters.
Substitution: Substitution reactions can produce amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Methyl octadeca-3,7-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl octadeca-3,7-diynoate involves its interaction with various molecular targets. The compound’s triple bonds can undergo oxidative cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- Methyl 3,6-octadecadiynoate
- Methyl 8,10-octadecadiynoate
Comparison: Methyl octadeca-3,7-diynoate is unique due to the specific positioning of its triple bonds at the 3rd and 7th carbon atoms. This structural feature distinguishes it from other diacetylenic esters, such as methyl 3,6-octadecadiynoate and methyl 8,10-octadecadiynoate, which have different triple bond positions
Propiedades
Número CAS |
58443-96-2 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-3,7-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-15,18H2,1-2H3 |
Clave InChI |
KIXIJFIOVUIHDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC#CCCC#CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)




phosphanium iodide](/img/structure/B14613819.png)


![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)



